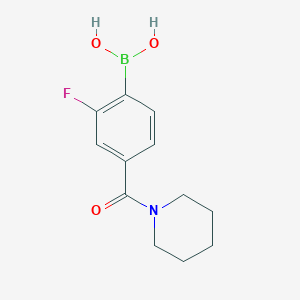

2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid

描述

2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid (CAS: 874289-26-6) is a boronic acid derivative with the molecular formula C₁₂H₁₅BNO₃F and a molecular weight of 251.06 g/mol . Structurally, it features:

- A fluorine atom at the ortho position (C2) of the phenyl ring.

- A piperidine-1-carbonyl group at the para position (C4), introducing both a bulky heterocyclic amine and an amide functional group.

This compound is commercially available through Herben (Shanghai) Biotechnology Co., Ltd., with purity and pricing details provided upon inquiry .

属性

IUPAC Name |

[2-fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO3/c14-11-8-9(4-5-10(11)13(17)18)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPOPOPNJZJRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)N2CCCCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697224 | |

| Record name | [2-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-26-6 | |

| Record name | [2-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of Fluorinated Arylboronic Acid Intermediate

- Starting from fluorinated aryl halides or triflates, the arylboronic acid moiety is introduced via Pd-catalyzed Suzuki cross-coupling with boronic acid derivatives.

- For example, vinyl triflate intermediates can be coupled with fluorinated phenylboronic acids under Pd catalysis to yield fluorinated tetrahydropyridine intermediates, which are subsequently hydrogenated to piperidine derivatives.

Formation of Piperidine-1-Carbonyl Amide

- The piperidine moiety is introduced through amide bond formation between the fluorinated arylboronic acid intermediate and piperidine derivatives.

- Amide coupling is commonly achieved using peptide coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) under mild conditions to ensure high yields and purity.

- Protection of the piperidine nitrogen with Boc groups is often employed during intermediate steps, followed by deprotection using acidic conditions (e.g., 2.0 M HCl in ether).

Catalysts and Conditions

- Palladium catalysts such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride are used for cross-coupling reactions.

- Bases like potassium carbonate (K2CO3) facilitate the coupling process.

- Solvents include 1,4-dioxane/water mixtures or other polar aprotic solvents.

- Microwave irradiation or conventional heating (e.g., oil bath at 90°C) can be used to accelerate reactions.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of vinyl triflate | Treatment of precursor aryl bromide with triflic anhydride | Prepares reactive intermediate |

| 2 | Suzuki cross-coupling | Pd catalyst, fluorinated phenylboronic acid, K2CO3, 1,4-dioxane/H2O, microwave or heating | Forms fluorinated tetrahydropyridine |

| 3 | Hydrogenation | PtO2 or Pd/C catalyst, H2 gas | Converts tetrahydropyridine to piperidine |

| 4 | Boc deprotection | 2.0 M HCl in ether | Removes protecting group from piperidine nitrogen |

| 5 | Amide bond formation | HBTU, piperidine derivative, base | Forms piperidine-1-carbonyl amide |

| 6 | Purification | Flash chromatography | Yields pure this compound |

Detailed Research Findings

- Fluorinated analogues are synthesized by Suzuki cross-coupling of vinyl triflates with fluorinated phenylboronic acids, followed by hydrogenation and amide formation.

- The use of HBTU as a coupling agent provides efficient amide bond formation with minimal side reactions.

- Microwave-assisted reactions significantly reduce reaction times from hours to minutes without compromising yield or purity.

- The fluorine atom at the 2-position of the phenyl ring influences the electronic properties and reactivity, requiring careful control of reaction conditions to maintain selectivity.

- Purification by flash chromatography is essential to isolate the target compound from side products and unreacted starting materials.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Materials | Fluorinated aryl halides/triflates, piperidine derivatives |

| Key Reactions | Suzuki cross-coupling, hydrogenation, amide coupling |

| Catalysts | Pd(dppf)Cl2, PtO2 or Pd/C |

| Coupling Agents | HBTU |

| Bases | Potassium carbonate (K2CO3) |

| Solvents | 1,4-Dioxane/water mixtures, ether for deprotection |

| Reaction Conditions | Microwave irradiation (140°C, 15-45 min) or oil bath heating (90°C, 4-16 h) |

| Purification | Flash chromatography |

| Yields and Purity | High yields reported with efficient purification |

| Challenges | Maintaining fluorine substitution integrity, controlling amide formation selectivity |

化学反应分析

Types of Reactions

2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the conversion of the boronic acid group to a boronate ester or boronic anhydride.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions include boronate esters, boronic anhydrides, and substituted boronic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

科学研究应用

Organic Synthesis

Suzuki-Miyaura Coupling Reactions :

2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid is primarily utilized as a reagent in Suzuki–Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The presence of the fluorine atom and the piperidine moiety contributes to improved reactivity compared to simpler boronic acids .

Medicinal Chemistry

Drug Development :

The compound plays a crucial role in the design of boron-containing drugs, particularly for applications in neutron capture therapy (NCT). Its ability to form stable complexes with biological targets makes it a candidate for developing targeted therapies .

Case Study - RBP4 Antagonists :

Recent studies have highlighted the synthesis of novel retinol-binding protein 4 (RBP4) antagonists using derivatives of this compound. These compounds demonstrated significant efficacy in reducing serum RBP4 levels in preclinical models, showcasing the compound's potential in therapeutic applications .

Material Science

Advanced Materials Production :

In industry, this boronic acid derivative is employed in producing advanced materials such as polymers and nanomaterials. Its unique chemical properties facilitate the development of materials with specific functionalities, making it valuable in various industrial applications .

作用机制

The mechanism of action of 2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid involves its interaction with various molecular targets and pathways. In Suzuki–Miyaura coupling reactions, the compound undergoes oxidative addition with electrophilic organic groups, followed by transmetalation with nucleophilic organic groups. This results in the formation of a new carbon-carbon bond . The compound’s boronic acid group also allows it to interact with specific enzymes and receptors, making it a valuable tool in medicinal chemistry .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Fluorinated Phenylboronic Acids with Trifluoromethyl Groups

2-Fluoro-4-(trifluoromethyl)phenylboronic acid (CAS: 503309-11-3):

- Molecular formula : C₇H₅BF₄O₂.

- Molecular weight : 207.92 g/mol.

- Key differences : Replaces the piperidine-carbonyl group with a trifluoromethyl (-CF₃) group. The -CF₃ group is strongly electron-withdrawing, enhancing electrophilicity but reducing solubility in polar solvents compared to the amide-containing target compound .

- Price : ¥21,500 for 5 g (purity >97.0%) .

2-Fluoro-5-(trifluoromethyl)phenylboronic acid (CAS: 352535-96-7):

Piperidine/Carbonyl-Modified Analogs

2-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid (CAS: 874289-43-7):

3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid (CAS: 874289-10-8):

Halogen-Substituted Analogs

Physicochemical Properties

Solubility

- Phenylboronic acid (CAS: 98-80-6) has high solubility in ethers and ketones but low solubility in hydrocarbons .

Melting Points

- The target compound’s melting point is unspecified, but analogs like 2-Fluoro-5-(trifluoromethyl)phenylboronic acid melt at 104–109°C , suggesting that bulkier substituents (e.g., piperidine-carbonyl) may raise melting points due to increased molecular rigidity.

Suzuki-Miyaura Cross-Coupling

- Simple phenylboronic acids (e.g., phenylboronic acid , CAS: 98-80-6) achieve ~84–86% yields in biphenyl syntheses .

- 2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid: The ortho-fluorine’s electron-withdrawing effect may enhance stability but reduce reactivity compared to non-fluorinated analogs. The piperidine-carbonyl group’s steric bulk could further slow coupling rates.

Molecular Recognition

- Boronic acids with amine groups (e.g., polyethyleneimine-intercalated phenylboronic acid) improve binding to cis-diols (e.g., phenolic acids) under basic conditions by neutralizing acidic solutions . The target compound’s piperidine group may similarly enhance binding in pH-dependent applications.

Commercial Availability and Pricing

生物活性

2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid is an organoboron compound that has gained attention in medicinal chemistry due to its potential applications in drug development, particularly in the synthesis of biologically active molecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is crucial for its reactivity in various chemical reactions, including Suzuki–Miyaura coupling. Its structure can be represented as follows:

- Chemical Formula : CHBFlN\O

- CAS Number : 874289-26-6

This compound acts primarily through its boronic acid moiety, which enables it to participate in:

- Suzuki–Miyaura coupling reactions : This reaction allows the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

- Inhibition of specific enzymes : The compound can bind to active sites of enzymes or receptors, blocking their activity, which is crucial in therapeutic contexts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. Research indicates that this compound may inhibit cancer cell proliferation through various pathways:

- Cell Line Studies :

- Mechanistic Insights :

Pharmacokinetics and Toxicity

Pharmacokinetic studies have revealed favorable absorption and distribution characteristics:

- Oral Bioavailability : Approximately 31.8% following oral administration.

- Clearance Rate : 82.7 mL/h/kg after intravenous administration .

Toxicity assessments indicated no acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a good safety profile for further development .

Research Applications

The compound's versatility extends beyond anticancer applications:

- Drug Development : It serves as a building block for synthesizing kinase inhibitors and other therapeutic agents .

- Chemical Biology : Utilized as a probe to investigate biological pathways and molecular interactions .

Data Table: Summary of Biological Activity

| Activity Type | Cell Line/Model | IC (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 0.87 - 12.91 | Induction of apoptosis via caspase activation |

| Anticancer | MDA-MB-231 | 1.75 - 9.46 | Inhibition of proliferation |

| Toxicity | Kunming mice | >2000 | No acute toxicity observed |

Case Studies

- Study on CXCR1 and CXCR2 Inhibition :

- Novel Drug Development :

常见问题

Basic Research Questions

Q. What are the critical handling and storage protocols for 2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid to maintain its stability?

- Methodological Answer : Store the compound at 0–6°C under inert conditions to prevent boronic acid degradation . Use anhydrous solvents (e.g., dichloromethane) during synthesis to avoid hydrolysis . Safety protocols include wearing nitrile gloves and eye protection due to its toxicity (H300: fatal if swallowed; H315/H319: skin/eye irritation) .

Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Optimize reactions by using Pd(OAc)₂ or tert-butyl XPhos as catalysts with Cs₂CO₃ as a base in tert-butanol at 40–100°C under inert atmospheres . Monitor the reaction via TLC or HPLC to account for steric hindrance from the piperidine-carbonyl group, which may slow coupling kinetics.

Q. What analytical techniques are essential for verifying the purity and structure of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) .

- Structural Confirmation : Employ H/C NMR to identify the boronic acid (–B(OH)₂) at δ ~7.5–8.5 ppm and the piperidine carbonyl (C=O) at ~170 ppm .

- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (expected m/z ~277.1) .

Advanced Research Questions

Q. How does the piperidine-1-carbonyl moiety influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The piperidine-carbonyl group enhances hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors). Computational modeling (e.g., molecular docking with AutoDock Vina) can predict binding affinities. Compare analogs (e.g., 3-Chloro-4-(pyrrolidinyl-1-carbonyl)phenylboronic acid) to isolate steric vs. electronic effects .

Q. What strategies resolve contradictions in reaction yields during multi-step syntheses involving this compound?

- Methodological Answer :

- Step 1 : Verify boronic acid stability via B NMR to detect hydrolysis byproducts .

- Step 2 : Optimize Pd catalyst loading (e.g., 2–5 mol%) and reaction time (5.5–17 hours) to mitigate deactivation by the fluorine substituent .

- Step 3 : Use scavengers (e.g., polymer-bound thiourea) to remove residual Pd if yields drop below 70% .

Q. How can researchers address unexpected byproducts in fluorophenylboronic acid derivatives?

- Methodological Answer :

- Byproduct Identification : LC-MS/MS to detect fluorinated intermediates (e.g., deboronation products).

- Mitigation : Adjust pH to neutral (6–8) to minimize acid-catalyzed side reactions. Replace polar aprotic solvents (e.g., DMF) with THF if protodeboronation occurs .

Data Analysis and Experimental Design

Q. What statistical frameworks are suitable for analyzing structure-activity relationships (SAR) with this compound?

- Methodological Answer : Apply multivariate regression (e.g., PLS regression) to correlate substituent effects (e.g., fluorine position, piperidine ring size) with bioactivity. Use FINER criteria to ensure questions are Feasible, Novel, and Relevant (e.g., targeting kinase inhibition) .

Q. How to design controlled experiments to evaluate the compound’s metabolic stability?

- Methodological Answer :

- In Vitro Assay : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Controls : Include 4-fluorophenylboronic acid (no piperidine) to isolate the impact of the carbonyl group on stability .

Safety and Compliance

Q. What are the recommended waste disposal protocols for this compound?

- Methodological Answer : Neutralize boronic acid residues with pH 7 buffer before disposal. Follow OSHA guidelines for toxic waste (H335: respiratory irritation) using sealed containers labeled "Toxic Boronates" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。